
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate
Overview
Description
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a benzyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group attached to a succinate backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in synthetic organic chemistry .
Mode of Action
The Boc group in Boc-Asp(OBn)-OMe is known for its unique reactivity pattern . It is introduced into a variety of organic compounds using flow microreactor systems, resulting in a more efficient, versatile, and sustainable process compared to the batch .
Biochemical Pathways
The Boc group’s unique reactivity pattern is highlighted by its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways . .
Pharmacokinetics
The boc group’s unique reactivity pattern suggests potential implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the boc group into various organic compounds suggests a potential influence on the compounds’ reactivity and functionality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-Asp(OBn)-OMe. For instance, the introduction of the Boc group into various organic compounds using flow microreactor systems suggests that the reaction environment can significantly impact the efficiency and sustainability of the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-methyl 2-aminosuccinate and benzyl bromide.
Protection of Amino Group: The amino group of (S)-methyl 2-aminosuccinate is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Alkylation: The protected amino succinate is then alkylated with benzyl bromide under basic conditions to introduce the benzyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or further to a benzaldehyde.
Substitution: The succinate backbone can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Free Amine: Obtained after Boc deprotection.
Benzyl Alcohol/Benzaldehyde: Products of benzyl group oxidation.
Substituted Succinate Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl 1-methyl 2-amino succinate: Lacks the Boc protecting group.
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)glutarate: Similar structure but with a glutarate backbone instead of succinate.
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)malonate: Contains a malonate backbone.
Uniqueness
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research. The presence of the Boc protecting group provides stability during synthetic transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate, also known by its CAS number 158201-15-1, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H23NO6
- Molecular Weight : 337.37 g/mol
- Melting Point : 62-63 ºC
- Purity : ≥ 98%
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide chemistry to protect amine functionalities during synthesis.
Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. The presence of the benzyl and Boc groups suggests potential interactions with hydrophobic pockets in target proteins, enhancing binding affinity.
In Vitro Studies
In vitro studies have shown that the compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on serine-threonine protein phosphatases, which play critical roles in cellular signaling and metabolism. The structure of the compound allows it to mimic natural substrates or inhibitors, potentially leading to significant biological effects .
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds has provided insights into the functional groups necessary for biological activity:
Compound Structure | Key Functional Groups | Observed Activity |
---|---|---|
This compound | Benzyl, Boc | Moderate inhibition of protein phosphatases |
Related amides | Varying alkyl chains | Enhanced potency with larger hydrophobic groups |
Simple derivatives | Lack of bulky groups | Reduced or no activity |
This table illustrates how modifications to the chemical structure can significantly influence biological activity.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on derivatives of this compound demonstrated that certain modifications lead to increased potency as inhibitors of specific phosphatases. For example, compounds with additional hydrophobic moieties showed enhanced binding and inhibitory effects .
- Cell Line Assays : In assays using human cancer cell lines such as HeLa and A549, certain derivatives exhibited cytotoxic effects at varying concentrations. Notably, compounds derived from this compound were tested for their ability to induce apoptosis in these cells, indicating potential therapeutic applications .
- Binding Affinity Studies : The binding affinity of this compound to target proteins was assessed using surface plasmon resonance (SPR). Results indicated a significant interaction with specific protein targets, suggesting its utility as a lead compound for further drug development .
Properties
IUPAC Name |
4-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESZKWMROMDSSP-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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